3-(3-fluorophenyl)-1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
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Overview
Description
3-(3-fluorophenyl)-1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a complex organic compound that features a unique combination of functional groups, including a furan ring, a pyrrolidine ring, and a thiazolopyrimidine moiety
Mechanism of Action
Target of Action
The primary target of this compound is the EGFRL858R/T790M mutant , which is a variant of the Epidermal Growth Factor Receptor (EGFR) commonly found in non-small cell lung cancer (NSCLC) .
Mode of Action
The compound selectively inhibits the EGFRL858R/T790M mutant, thereby blocking the signal transduction pathways that lead to uncontrolled cell proliferation .
Biochemical Pathways
The compound affects the EGFR signaling pathway, which is involved in cell growth and proliferation. By inhibiting the EGFRL858R/T790M mutant, it disrupts the downstream effects of this pathway, leading to a reduction in tumor growth .
Result of Action
The compound has been shown to significantly inhibit colony formation, wound healing, and the expression of p-EGFR and its downstream p-ERK in EGFRL858R/T790M H1975 lung cancer cells . This suggests that it has a potent anti-cancer effect.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-fluorophenyl)-1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thiazolopyrimidine core: This can be achieved through the cyclization of appropriate thioamide and pyrimidine precursors under acidic or basic conditions.
Introduction of the pyrrolidine ring: This step may involve the reaction of the thiazolopyrimidine intermediate with a pyrrolidine derivative, often under reflux conditions.
Attachment of the furan ring: The final step could involve the alkylation of the intermediate with a furan-containing reagent, such as 2-furylmethyl bromide, in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(3-fluorophenyl)-1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under oxidative conditions.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohols using reducing agents like sodium borohydride.
Substitution: The thioacetamide moiety can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of bases.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted thioacetamide derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial or anticancer properties.
Medicine: As a lead compound for the development of new pharmaceuticals.
Industry: As an intermediate in the production of specialty chemicals or materials.
Comparison with Similar Compounds
Similar Compounds
3-(3-fluorophenyl)-1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione: can be compared with other thiazolopyrimidine derivatives, pyrrolidine-containing compounds, and furan derivatives.
Uniqueness
Structural Uniqueness: The combination of a furan ring, a pyrrolidine ring, and a thiazolopyrimidine moiety is relatively unique, providing a distinct set of chemical properties.
Functional Uniqueness:
Properties
IUPAC Name |
3-(3-fluorophenyl)-1-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN4O3S/c1-13-4-2-5-14(10-13)20-24-18(30-25-20)12-26-17-8-9-31-19(17)21(28)27(22(26)29)16-7-3-6-15(23)11-16/h2-11H,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZMXDAIPFMPWPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC(=CC=C5)F)SC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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